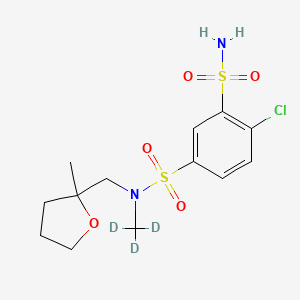

Mefruside-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19ClN2O5S2 |

|---|---|

Molecular Weight |

385.9 g/mol |

IUPAC Name |

4-chloro-1-N-[(2-methyloxolan-2-yl)methyl]-1-N-(trideuteriomethyl)benzene-1,3-disulfonamide |

InChI |

InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18)/i2D3 |

InChI Key |

SMNOERSLNYGGOU-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1(CCCO1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |

Canonical SMILES |

CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Mefruside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic agent primarily utilized in the management of hypertension and edema. Its therapeutic efficacy is rooted in its targeted action on the renal tubular system, specifically through the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule. This guide provides a comprehensive technical overview of the molecular mechanism of Mefruside, supported by available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

Mefruside exerts its diuretic and antihypertensive effects predominantly by inhibiting the sodium-chloride (Na-Cl) symporter, also known as the Na-Cl cotransporter (NCC) or SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[1][2]

The NCC is a key transporter responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the bloodstream. By binding to and blocking the function of the NCC, Mefruside prevents this reabsorption. The increased luminal concentration of Na+ and Cl- leads to an osmotic gradient that draws water into the tubule, thereby increasing urine output (diuresis). The resulting reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.

While the primary mechanism is well-established, some evidence also suggests a secondary vasodilatory effect of Mefruside, which may contribute to its antihypertensive properties.[1] This effect is thought to be independent of its diuretic action and may involve direct effects on vascular smooth muscle cells.

Quantitative Data

| Parameter | Value | Species | Reference |

| Oral Absorption | 60.5% ± 9.5% | Human | [3] |

| Volume of Distribution | 310 - 520 L | Human | [3] |

| Plasma Protein Binding | 64% | Human | [3] |

| Plasma Half-life | 3 - 16 hours | Human | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of Mefruside on the Na-Cl cotransporter.

Caption: Workflow for determining the IC50 of Mefruside on the NCC.

Experimental Protocols

In Vitro Assay for NCC Inhibition: ¹²⁵I⁻ Uptake in Xenopus laevis Oocytes

This protocol is adapted from methods used to characterize thiazide diuretic binding and inhibition of the Na-Cl cotransporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Mefruside on the human Na-Cl cotransporter (NCC) expressed in Xenopus laevis oocytes.

Materials:

-

Mature female Xenopus laevis frogs

-

Collagenase solution

-

cRNA encoding human NCC

-

Microinjection apparatus

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

-

Chloride-free ND96 solution (substituting gluconate salts for chloride salts)

-

¹²⁵I⁻ (radiolabeled iodide)

-

Mefruside stock solution

-

Scintillation counter and vials

-

Lysis buffer (e.g., 1% SDS)

Methodology:

-

Oocyte Preparation: Harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes by incubation in a collagenase solution.

-

cRNA Injection: Inject defolliculated oocytes with cRNA encoding the human NCC.

-

Oocyte Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-4 days to allow for protein expression.

-

Uptake Assay:

-

Wash the oocytes with chloride-free ND96 solution.

-

Pre-incubate the oocytes in chloride-free ND96 solution containing varying concentrations of Mefruside for 10-20 minutes. Include a control group with no Mefruside.

-

Initiate the uptake by transferring the oocytes to a chloride-free ND96 solution containing ¹²⁵I⁻ and the corresponding concentration of Mefruside. Incubate for a defined period (e.g., 30-60 minutes).

-

Terminate the uptake by washing the oocytes multiple times with ice-cold chloride-free ND96 solution to remove extracellular ¹²⁵I⁻.

-

-

Quantification:

-

Lyse individual oocytes in a lysis buffer.

-

Measure the amount of ¹²⁵I⁻ taken up by each oocyte using a scintillation counter.

-

-

Data Analysis:

-

Plot the ¹²⁵I⁻ uptake as a percentage of the control (no Mefruside) against the logarithm of the Mefruside concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Assay for Diuretic Activity in Rats

This protocol provides a general framework for assessing the diuretic, natriuretic, and kaliuretic effects of Mefruside in a rodent model.

Objective: To evaluate the dose-dependent diuretic activity of Mefruside in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Metabolic cages

-

Mefruside

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Positive control (e.g., Furosemide or Hydrochlorothiazide)

-

Saline solution (0.9% NaCl)

-

Flame photometer or ion-selective electrodes

Methodology:

-

Animal Acclimatization and Preparation:

-

Acclimatize rats to metabolic cages for at least 24 hours before the experiment.

-

Fast the animals overnight with free access to water.

-

-

Hydration: Administer a saline load (e.g., 25 ml/kg body weight) orally to ensure adequate urine flow.

-

Drug Administration:

-

Divide the rats into groups:

-

Group 1: Vehicle control

-

Group 2: Positive control (e.g., Furosemide 10 mg/kg)

-

Groups 3-5: Mefruside at different doses (e.g., 10, 25, 50 mg/kg)

-

-

Administer the respective treatments orally.

-

-

Urine Collection: Collect urine at specified time intervals (e.g., every hour for 5 hours, and then a cumulative 24-hour sample).

-

Measurements:

-

Record the total urine volume for each time point.

-

Measure the concentration of Na+ and K+ in the urine samples using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

Calculate the diuretic index (urine volume of test group / urine volume of control group).

-

Calculate the total excretion of Na+ and K+.

-

Analyze the data for statistical significance between the different dose groups and the control groups.

-

Conclusion

Mefruside's primary mechanism of action is the well-characterized inhibition of the Na-Cl cotransporter in the distal convoluted tubule, leading to increased diuresis and a reduction in blood pressure. While specific in vitro potency data such as IC50 values are not extensively published, its pharmacokinetic profile and clinical efficacy are documented. The experimental protocols outlined provide a robust framework for the further investigation and characterization of Mefruside and other novel diuretic agents targeting the NCC. Future research focusing on the precise binding site and the structure-activity relationship of Mefruside with the NCC could provide valuable insights for the development of next-generation diuretics.

References

Physical and chemical properties of Mefruside-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Mefruside-d3, a deuterated isotopologue of the diuretic Mefruside. This document is intended to serve as a comprehensive resource, detailing its core characteristics, relevant experimental methodologies, and its role in modern drug research and development.

Core Compound Properties

This compound is the stable isotope-labeled version of Mefruside, a sulfonamide diuretic used in the management of edema and hypertension. The incorporation of three deuterium atoms on the N-methyl group provides a mass shift that makes it an ideal internal standard for mass spectrometry-based quantitative studies. This substitution is not expected to significantly alter the compound's biological activity, making it an excellent tool for pharmacokinetic and metabolic profiling of Mefruside.

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | 4-chloro-N1-(methyl-d3)-N1-[(2-methyltetrahydrofuran-2-yl)methyl]benzene-1,3-disulfonamide | |

| Synonyms | 4-Chloro-N1-methyl-N1-[(tetrahydro-2-methyl-2-furanyl)methyl]-1,3-benzenedisulfonamide-d3, Baycaron-d3 | [1][2] |

| CAS Number | 2468638-25-5 | [3] |

| Molecular Formula | C₁₃H₁₆D₃ClN₂O₅S₂ | [1][2][3][4] |

| Molecular Weight | 385.90 g/mol | [1][2][4][5] |

| Appearance | White to Light Beige Solid | [1][2] |

| Purity | ≥98% | [5] |

| Stability | Hygroscopic | [1][2] |

| Storage Conditions | 2-8°C, Refrigerator, Under inert atmosphere | [2] |

| SMILES | [2H]C([2H])([2H])N(CC1(C)CCCO1)S(=O)(=O)c1ccc(Cl)c(S(N)(=O)=O)c1 | [1] |

| InChI Key | SMNOERSLNYGGOU-BMSJAHLVSA-N | [1] |

Mechanism of Action

Mefruside, the parent compound, exerts its diuretic effect primarily by acting on the kidneys. As a thiazide-like diuretic, its principal target is the Na⁺/Cl⁻ cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells of the nephron.

By inhibiting the NCC, Mefruside blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[6][7][8] This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion (diuresis). The resulting reduction in extracellular fluid and plasma volume contributes to its antihypertensive effect.[6] Additionally, Mefruside has been reported to inhibit the synthesis of urea in the liver.[6][9]

Experimental Protocols

The following sections detail generalized protocols relevant to the study of this compound. These are intended as templates and should be optimized for specific experimental conditions.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely follow the synthetic route of Mefruside, substituting a deuterated reagent at the appropriate step. A plausible final step involves the reaction of 4-chloro-3-sulfamoylbenzenesulfonyl chloride with N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine.

Objective: To synthesize this compound for use as an internal standard.

Materials:

-

4-chloro-3-sulfamoylbenzenesulfonyl chloride

-

N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Protocol:

-

Dissolve N-(methyl-d3)-1-(2-methyltetrahydrofuran-2-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-chloro-3-sulfamoylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure this compound.

-

Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Analysis in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of Mefruside in a plasma sample, using this compound as an internal standard.

Objective: To determine the concentration of Mefruside in plasma samples from a pharmacokinetic study.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard (IS) working solution (e.g., at 500 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Inject 5-10 µL into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: Agilent 1260 Infinity or equivalent.

-

Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

MS System: Agilent 6410B Triple Quadrupole or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Mefruside Transition: Q1 m/z 383.0 → Q3 m/z [product ion] (to be determined).

-

This compound (IS) Transition: Q1 m/z 386.0 → Q3 m/z [corresponding product ion].

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Mefruside/Mefruside-d3) against the concentration of Mefruside standards.

-

Determine the concentration of Mefruside in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Na⁺/Cl⁻ Cotransporter (NCC) Inhibition Assay

This protocol provides a method to assess the inhibitory activity of Mefruside on its target transporter using a cell-based radioactive iodide uptake assay, as iodide is a known substrate for NCC.

Objective: To determine the IC₅₀ value of Mefruside for the Na⁺/Cl⁻ cotransporter.

Materials:

-

FRTL-5 or hNIS-HEK293T cells (stably expressing the transporter).

-

Cell culture medium and supplements.

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Na¹²⁵I (carrier-free).

-

Non-radioactive NaI.

-

Mefruside stock solution (in DMSO).

-

96-well cell culture plates.

-

Scintillation counter.

Protocol:

-

Cell Culture: Seed FRTL-5 cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of Mefruside in HBSS. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., hydrochlorothiazide).

-

Assay Procedure:

-

Wash the cell monolayers twice with 200 µL of warm HBSS.

-

Pre-incubate the cells for 15 minutes at 37°C with 100 µL of the Mefruside serial dilutions or controls.

-

Initiate the uptake by adding 100 µL of HBSS containing Na¹²⁵I (final concentration ~0.02 µCi/mL) and 1.0 µM non-radioactive NaI.

-

Incubate for 40 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold HBSS.

-

Lyse the cells with 150 µL of 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Mefruside concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Mefruside concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Applications in Research and Development

The primary application of this compound is as an internal standard in bioanalytical methods to support preclinical and clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.

References

- 1. Mefruside - Wikipedia [en.wikipedia.org]

- 2. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 6. glpbio.com [glpbio.com]

- 7. agilent.com [agilent.com]

- 8. Mefruside | C13H19ClN2O5S2 | CID 4047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Mefruside-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy and reliability of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. A key element in achieving accurate and precise results with LC-MS/MS is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely regarded as the most suitable choice for correcting analytical variability.[1] This technical guide provides an in-depth overview of the use of Mefruside-d3 as a SIL internal standard for the quantitative analysis of the diuretic drug Mefruside.

Mefruside is a sulfonamide diuretic used in the treatment of edema and hypertension. Accurate measurement of its concentration in biological fluids is crucial for understanding its pharmacokinetic profile. This compound is the deuterated analog of Mefruside, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[2][3] This similarity allows this compound to effectively mimic the behavior of Mefruside during sample preparation, chromatography, and ionization, thus compensating for variations in extraction recovery and matrix effects.[4][5]

Principle of Stable Isotope-Labeled Internal Standards

The fundamental principle behind using a SIL internal standard is that it behaves almost identically to the analyte of interest throughout the entire analytical process.[4] When this compound is added to a biological sample at a known concentration, it co-elutes with the endogenous Mefruside during liquid chromatography. In the mass spectrometer, the two compounds are distinguished by their different mass-to-charge ratios (m/z). By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variations introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.[6]

Advantages of this compound as an Internal Standard:

-

Similar Physicochemical Properties: Ensures co-elution with Mefruside and similar behavior during sample extraction and ionization.[4]

-

Mass Difference: The mass difference of 3 Da allows for clear differentiation from the unlabeled analyte in the mass spectrometer without significant isotopic overlap.

-

Reduced Matrix Effects: Effectively compensates for ion suppression or enhancement caused by the biological matrix.[1]

-

Improved Accuracy and Precision: Leads to more reliable and reproducible quantitative results.[5]

Illustrative Bioanalytical Method for Mefruside using this compound

Disclaimer: The following experimental protocol and quantitative data are provided as a representative example based on common practices for LC-MS/MS bioanalytical method validation. As a specific validated method for Mefruside using this compound has not been identified in the public domain, these details should be considered illustrative.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Mefruside from plasma samples.[7]

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing this compound at a fixed concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the analysis of sulfonamide diuretics.[8][9]

| Parameter | Illustrative Value |

| LC System | A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |

| Injection Volume | 5 µL. |

| Column Temperature | 40°C. |

3. Mass Spectrometry (MS) Conditions

Mass spectrometric detection would be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

| Parameter | Illustrative Value |

| MS System | A triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |

| Ion Spray Voltage | 5500 V. |

| Source Temperature | 550°C. |

| MRM Transitions | |

| Mefruside | Q1: 383.1 -> Q3: [Specific fragment ion m/z] |

| This compound | Q1: 386.1 -> Q3: [Corresponding fragment ion m/z] |

| Collision Gas | Nitrogen. |

Note: The specific fragment ions for the MRM transitions would need to be determined experimentally by infusing pure solutions of Mefruside and this compound into the mass spectrometer.

Data Presentation: Illustrative Validation Summary

A validated bioanalytical method would typically demonstrate acceptable performance for linearity, accuracy, precision, recovery, and sensitivity. The following tables summarize what this data would look like.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Illustrative Value/Result |

| Analyte | Mefruside |

| IS | This compound |

| Matrix | Human Plasma |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted by 1/x² |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 1 ng/mL |

| Accuracy at LLOQ | Within ±20% of nominal concentration |

| Precision at LLOQ | ≤ 20% Coefficient of Variation (CV) |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low QC | 3 | 98.5 | 4.2 | 101.2 | 5.8 |

| Mid QC | 100 | 102.1 | 3.5 | 100.5 | 4.1 |

| High QC | 800 | 99.2 | 2.8 | 98.9 | 3.7 |

Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision for QC samples.

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low QC | 85.2 | 86.1 | 98.7 |

| High QC | 87.5 | 88.0 | 101.5 |

Recovery should be consistent, and the matrix effect should ideally be close to 100%, indicating minimal ion suppression or enhancement.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Mefruside in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Mefruside quantification.

Principle of Internal Standard Correction

This diagram illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for analytical variability.

Caption: Correction principle of a stable isotope-labeled internal standard.

The use of this compound as a stable isotope-labeled internal standard is the recommended approach for the quantitative analysis of Mefruside in biological matrices by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process ensures a high degree of accuracy and precision, which is essential for reliable pharmacokinetic and other drug development studies. While a specific, publicly available validated method is not detailed here, the principles, illustrative protocols, and data presented provide a comprehensive framework for researchers to develop and validate their own robust bioanalytical assays for Mefruside.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. achemtek.com [achemtek.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sample preparation and RPHPLC determination of diuretics in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mefruside-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mefruside-d3, a deuterated analog of the diuretic agent Mefruside. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering key data, a representative experimental protocol for its application as an internal standard, and a visualization of the analytical workflow.

Core Compound Data

This compound is the deuterium-labeled version of Mefruside. Stable isotope-labeled compounds like this compound are crucial tools in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while ideally maintaining the same physicochemical properties, extraction recovery, and chromatographic retention time.[1]

Below is a summary of the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| CAS Number | 7195-27-9 (unlabeled) | [4][5][6] |

| Molecular Weight | 385.90 g/mol | [7][8][9][10] |

| Molecular Formula | C₁₃H₁₆D₃ClN₂O₅S₂ | [4][7][9][10] |

Mechanism of Action of the Parent Compound, Mefruside

Mefruside is a thiazide-like diuretic used in the management of hypertension and edema.[4][5][11] Its primary mechanism of action is the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter in the distal convoluted tubules of the kidneys.[4][5] By blocking this transporter, Mefruside increases the excretion of sodium, chloride, and consequently water, leading to a reduction in blood volume and a corresponding decrease in blood pressure.[4][5] Mefruside may also exert a direct vasodilatory effect on blood vessels, further contributing to its antihypertensive properties.[4] Additionally, it has been observed to inhibit urea synthesis in isolated rat liver perfusion models.[7]

Representative Experimental Protocol: Quantification of Mefruside in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following is a representative, detailed methodology for the use of this compound as an internal standard (IS) in a bioanalytical method for a pharmacokinetic study of Mefruside. This protocol is based on established principles for the use of stable isotope-labeled internal standards in LC-MS bioanalysis.[1]

1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Mefruside and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol to the mark.

-

-

Working Standard Solutions of Mefruside:

-

Prepare a series of working standard solutions by serial dilution of the Mefruside primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Working Internal Standard Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

-

2. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS):

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate Mefruside working standard solution to yield final concentrations of, for example, 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels (e.g., low, medium, and high; 0.3, 75, and 400 ng/mL). These should be prepared from a separate weighing of the Mefruside reference standard if possible.

-

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, CS, or QC), add 20 µL of the this compound working internal standard solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Mefruside: Precursor ion (e.g., m/z 383.1) → Product ion (e.g., m/z 282.1)

-

This compound: Precursor ion (e.g., m/z 386.1) → Product ion (e.g., m/z 285.1)

-

-

The specific MRM transitions would need to be optimized for the instrument in use.

-

5. Data Analysis

-

Integrate the peak areas for both Mefruside and this compound.

-

Calculate the peak area ratio of Mefruside to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Mefruside in the QC and unknown samples from the calibration curve.

Workflow Visualization

The following diagram illustrates the bioanalytical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.

Caption: Bioanalytical workflow for Mefruside quantification using this compound.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Mefruside? [synapse.patsnap.com]

- 5. What is Mefruside used for? [synapse.patsnap.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. achemtek.com [achemtek.com]

- 11. Mefruside - Drug Monograph - DrugInfoSys.com [druginfosys.com]

The Pharmacological Profile of Mefruside and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefruside is a thiazide-like diuretic that has been utilized in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2] Mefruside undergoes metabolism to at least two active metabolites, which contribute to its overall diuretic and antihypertensive effects. This technical guide provides a comprehensive overview of the pharmacological profile of mefruside and its metabolites, including their pharmacokinetics, pharmacodynamics, and underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Introduction

Mefruside, a benzene sulfonamide derivative, is classified as a thiazide-like diuretic.[3] It is administered orally for the treatment of fluid overload and the control of high blood pressure.[3] The therapeutic efficacy of mefruside is attributed to its ability to modulate renal electrolyte and water handling, primarily through its interaction with the Na+-Cl- cotransporter (NCC).[1][2] Furthermore, mefruside exhibits a secondary pharmacological action by inhibiting urea synthesis in the liver.[4] The biotransformation of mefruside results in the formation of active metabolites that are also subjects of pharmacological interest.[5]

Pharmacodynamics

Mechanism of Action

2.1.1. Diuretic Effect:

Mefruside exerts its diuretic effect by inhibiting the Na+-Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the tubule, resulting in diuresis.[1]

Signaling Pathway for Mefruside's Diuretic Action

The regulation of the Na+-Cl- cotransporter is a complex process involving a signaling cascade. The With-No-Lysine (WNK) kinases, specifically WNK1 and WNK4, play a crucial role. These kinases phosphorylate and activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1, in turn, phosphorylates and activates the NCC, promoting sodium and chloride reabsorption. Mefruside, by directly inhibiting the NCC, counteracts this process.

Figure 1: Signaling pathway of mefruside's diuretic action.

2.1.2. Effect on Urea Synthesis:

Mefruside has been shown to inhibit the synthesis of urea in an isolated perfused rat liver model.[4] This effect is concentration-dependent.[4]

Pharmacological Effects

The primary pharmacological effect of mefruside is diuresis, leading to a reduction in blood volume and consequently, a decrease in blood pressure.[1] It is effective in the treatment of edema and hypertension.[6][7]

Pharmacokinetics

The pharmacokinetic profile of mefruside and its two active metabolites has been studied in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Mefruside is orally absorbed with a bioavailability of approximately 60.5% ± 9.5%.[3]

-

Distribution: The volume of distribution is reported to be between 310-520 liters.[3]

-

Protein Binding: Plasma protein binding of mefruside is approximately 64%.[3]

-

Metabolism: Mefruside is metabolized in the liver to at least two active metabolites.[5]

-

Excretion: The elimination half-life of mefruside ranges from 3 to 16 hours.[3]

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference |

| Mefruside | ||

| Oral Bioavailability | 60.5% ± 9.5% | [3] |

| Volume of Distribution (Vd) | 310 - 520 L | [3] |

| Plasma Protein Binding | 64% | [3] |

| Elimination Half-life (t½) | 3 - 16 hours | [3] |

| Active Metabolite M1 | Data not available in recent literature | [5] |

| Active Metabolite M2 | Data not available in recent literature | [5] |

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method to assess the diuretic, natriuretic, and kaliuretic activity of a compound.

Workflow for In Vivo Diuretic Activity Assay

References

- 1. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of mefruside and two active metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of mefruside and two active metabolites in man [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium Labeling in Mefruside-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterium labeling positions in Mefruside-d3, a deuterated analog of the diuretic and antihypertensive agent Mefruside. This document details the precise location of deuterium incorporation, proposes a detailed synthetic methodology, and outlines the analytical techniques for the characterization and quantification of isotopic enrichment.

Introduction to Mefruside and Deuterium Labeling

Mefruside is a sulfonamide diuretic used in the treatment of edema and hypertension. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope deuterium can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and potentially improved therapeutic efficacy and safety. This compound serves as a critical internal standard for mass spectrometry-based bioanalytical assays, enabling accurate quantification of Mefruside in biological matrices.

Determination of Deuterium Labeling Positions

The deuterium atoms in this compound are located on the N-methyl group of the sulfonamide moiety. This is confirmed by the compound's chemical name, N-(4-chloro-3-sulfamoylbenzenesulfonyl)-N-(methyl-d3)-2-((tetrahydro-2-methylfuran-2-yl)methyl)amine, and its corresponding SMILES notation: [2H]C([2H])([2H])N(CC1(C)CCCO1)S(=O)(=O)c1ccc(Cl)c(S(N)(=O)=O)c1.

The molecular formula of this compound is C13H16D3ClN2O5S2, reflecting the incorporation of three deuterium atoms.

Diagram of this compound Structure and Labeling Position:

Caption: Chemical structure of this compound with deuterium labeling on the N-methyl group.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of a suitable precursor, N-desmethyl Mefruside, with a deuterated methylating agent. This late-stage introduction of the deuterium label is generally preferred for isotopic labeling.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the N-alkylation of sulfonamides and would require optimization for this specific synthesis.

Materials:

-

N-desmethyl Mefruside (4-chloro-N1-[(tetrahydro-2-methyl-2-furanyl)methyl]-1,3-benzenedisulfonamide)

-

Methyl-d3 iodide (CD3I) or Methyl-d3 tosylate (CD3OTs)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-desmethyl Mefruside (1.0 eq) in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension for 15-30 minutes.

-

Add methyl-d3 iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization and Data Presentation

The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of this compound and to determine the isotopic purity. By comparing the peak intensities of the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) species, the percentage of isotopic enrichment can be calculated.

Table 1: Hypothetical Quantitative Data from Mass Spectrometry Analysis

| Species | Theoretical m/z ([M+H]+) | Observed m/z ([M+H]+) | Relative Abundance (%) |

| This compound | 386.06 | 386.06 | >98 |

| Mefruside-d2 | 385.05 | 385.05 | <1.5 |

| Mefruside-d1 | 384.05 | 384.05 | <0.5 |

| Mefruside (d0) | 383.04 | 383.04 | <0.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium labels.

-

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be significantly diminished or absent compared to the spectrum of unlabeled Mefruside. The integration of the residual proton signal can provide a quantitative measure of the isotopic purity.

-

²H NMR: The deuterium NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, providing direct evidence of deuterium incorporation at this position.

-

¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the CD3 group will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in the case of a CD3 group, often appearing as a broad multiplet).

Table 2: Hypothetical NMR Data Comparison

| Nucleus | Mefruside (Unlabeled) | This compound |

| ¹H | N-CH₃ signal present (singlet, ~2.8-3.0 ppm) | N-CH₃ signal significantly reduced or absent |

| ²H | No signal | N-CD₃ signal present (~2.8-3.0 ppm) |

| ¹³C | N-CH₃ signal present (quartet in off-resonance) | N-CD₃ signal present (multiplet due to C-D coupling) |

Conclusion

This technical guide has detailed the specific deuterium labeling positions in this compound, proposed a robust synthetic pathway, and outlined the necessary analytical methodologies for its characterization. The precise placement of three deuterium atoms on the N-methyl group makes this compound an ideal internal standard for pharmacokinetic and metabolic studies of Mefruside, contributing to the advancement of drug development and clinical research. The provided experimental framework and data analysis strategies offer a comprehensive approach for researchers and scientists working with deuterated pharmaceutical compounds.

Methodological & Application

Application Note: High-Throughput Quantification of Mefruside in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the diuretic agent Mefruside in human plasma. The method utilizes a stable isotope-labeled internal standard, Mefruside-d3, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for clinical and pharmacokinetic studies. This method meets the rigorous requirements for bioanalytical method validation as per regulatory guidelines.

Introduction

Mefruside is a sulfonamide-based diuretic used in the management of hypertension and edema.[1] Accurate quantification of Mefruside in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. LC-MS/MS has become the preferred technique for such analyses due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This note provides a detailed protocol for the extraction and quantification of Mefruside in human plasma, validated to ensure reliable performance.

Experimental Protocols

Materials and Reagents

-

Analytes: Mefruside (purity >99%), this compound (isotopic purity >99%)

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mefruside and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Mefruside stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution is used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma samples (blank, CC, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

System: UHPLC System

-

Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 20% B

-

2.6-3.5 min: 20% B (Re-equilibration)

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Mefruside: Precursor Ion (m/z) 383.0 -> Product Ion (m/z) 284.1

-

This compound: Precursor Ion (m/z) 386.0 -> Product Ion (m/z) 287.1

-

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Capillary Voltage: 4000 V

Data Presentation and Method Validation

The method was validated according to established bioanalytical method validation guidelines. The results are summarized below.

Table 1: Calibration Curve Linearity and Sensitivity

| Parameter | Result |

| Calibration Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| LLOQ Precision (%CV) | ≤ 15% |

| LLOQ Accuracy (% bias) | ± 15% |

Table 2: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (% bias) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (% bias) (n=18) |

| LLOQ | 1.0 | 8.5 | 4.2 | 9.8 | 5.5 |

| Low (LQC) | 3.0 | 6.2 | -2.1 | 7.5 | -1.8 |

| Medium (MQC) | 100 | 4.1 | 1.5 | 5.3 | 2.1 |

| High (HQC) | 800 | 3.5 | 0.8 | 4.8 | 1.3 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor (IS Normalized) | Recovery (%) |

| Low (LQC) | 3.0 | 1.03 | 91.5 |

| High (HQC) | 800 | 0.98 | 94.2 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of Mefruside in human plasma.

Mefruside Mechanism of Action

References

Mefruside-d3 Internal Standard for Clinical Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a thiazide-like diuretic utilized in the management of hypertension and edema.[1][2] Accurate quantification of mefruside in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and reproducibility.[3][4]

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in LC-MS/MS assays.[5] Mefruside-d3, a deuterated analog of mefruside, is the ideal internal standard for this application.[6] Since it is chemically identical to mefruside, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer.[7] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the integrity of the analytical data.[8]

These application notes provide a comprehensive protocol for the quantitative analysis of mefruside in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Mefruside analytical standard

-

This compound internal standard[6]

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like mefruside from plasma samples.

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development). For calibration standards and quality controls, add the corresponding mefruside working solutions.

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

Experimental Workflow for Sample Preparation

Caption: Workflow for protein precipitation of plasma samples.

Liquid Chromatography

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Table 1: HPLC Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for mefruside and this compound are monitored.

Table 2: Mass Spectrometry Parameters

| Parameter | Mefruside | This compound |

| Precursor Ion (m/z) | 383.9 | 386.9 |

| Product Ion (m/z) | 284.0 | 287.0 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

Note: These parameters are illustrative and should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of mefruside in unknown samples is determined by calculating the peak area ratio of the mefruside product ion to the this compound product ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of mefruside in the unknown samples is then interpolated from this calibration curve.

Principle of Internal Standard Quantification

Caption: Logic flow for quantification using an internal standard.

Method Validation

The analytical method should be validated according to the guidelines of the appropriate regulatory bodies (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: A linear relationship between the peak area ratio and concentration should be established over a defined range.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).

-

Selectivity and Specificity: The method should be free from interference from endogenous matrix components.

-

Matrix Effect: The ionization of the analyte should not be suppressed or enhanced by the biological matrix.

-

Stability: The stability of mefruside in the biological matrix under various storage and handling conditions should be assessed.

Table 3: Representative Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (% Bias) | 85% - 115% |

| Matrix Factor | 0.85 - 1.15 |

Discussion

The use of a deuterated internal standard like this compound is critical for developing a robust and reliable LC-MS/MS method for the quantification of mefruside in clinical samples. The co-elution and similar physicochemical properties of the analyte and the internal standard ensure that any variability introduced during the analytical process is accounted for, leading to highly accurate and precise data.[7][8] This is essential for making informed decisions in clinical trials and for therapeutic drug monitoring. The protocol described herein provides a solid foundation for the development and validation of such an assay. Researchers should optimize the specific parameters for their instrumentation and laboratory conditions.

References

- 1. What is the mechanism of Mefruside? [synapse.patsnap.com]

- 2. Mefruside - Wikipedia [en.wikipedia.org]

- 3. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. texilajournal.com [texilajournal.com]

Application Note: Quantitative Analysis of Mefruside in Human Plasma by LC-MS/MS using Mefruside-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Mefruside in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Mefruside-d3, to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, providing excellent recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of Mefruside in human plasma.

Introduction

Mefruside is a diuretic medication used in the treatment of edema and hypertension. Accurate and reliable quantification of Mefruside in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Mefruside in human plasma.

Experimental

Materials and Reagents

-

Mefruside analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mefruside and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Mefruside primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water at an appropriate concentration.

Sample Preparation Protocol

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined empirically for Mefruside and this compound. This involves optimizing the precursor ion (Q1) and product ion (Q3) m/z values, as well as the collision energy (CE) and other compound-specific parameters.

Data Presentation

The following table summarizes the expected performance characteristics of a validated bioanalytical method for the quantitative analysis of Mefruside in human plasma. The specific values would be determined during method validation studies.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Curve Range | To be determined based on expected physiological concentrations |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20% |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |

| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte stable under typical storage and processing conditions |

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Mefruside in human plasma.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship for the quantification of Mefruside.

Application Notes & Protocols: Quantification of Mefruside in Human Plasma using Mefruside-d3 by LC-MS/MS for Pharmacokinetic Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the quantitative analysis of Mefruside in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Mefruside-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The protocol details the sample preparation procedure, chromatographic and mass spectrometric conditions, and a full validation of the bioanalytical method. This method is suitable for the determination of Mefruside concentrations in plasma samples for the purpose of pharmacokinetic studies in drug development.

Introduction

Mefruside is a diuretic medication used in the management of hypertension and edema.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a validated LC-MS/MS method for the quantification of Mefruside in human plasma, a critical tool for pharmacokinetic research. The use of a stable isotope-labeled internal standard, this compound, minimizes variability and enhances the reliability of the results.

Mefruside acts primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[3] This diuretic effect helps to reduce blood volume and lower blood pressure.[3]

Bioanalytical Method Validation

The method was validated according to established guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

2.1. Summary of Validation Parameters

The following table summarizes the performance characteristics of the bioanalytical method.

| Validation Parameter | Result |

| Linearity & Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 8.5% |

| Inter-day Precision (CV%) | ≤ 10.2% |

| Intra-day Accuracy (% Bias) | -5.3% to 6.8% |

| Inter-day Accuracy (% Bias) | -4.1% to 7.5% |

| Mean Recovery (Mefruside) | 88.5% |

| Mean Recovery (this compound) | 91.2% |

| Matrix Effect | 93.1% - 104.7% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable |

Note: The quantitative data presented in this table are representative values based on typical performance for similar LC-MS/MS assays and are for illustrative purposes. Specific results should be generated during in-lab validation.

Experimental Protocols

3.1. Materials and Reagents

-

Mefruside reference standard

-

This compound internal standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

3.2. Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

3.3. Standard Solutions Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Mefruside and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Mefruside stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

3.4. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see section 3.5) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.5. LC-MS/MS Conditions

3.5.1. Liquid Chromatography

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.5.2. Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Mefruside) | m/z 383.1 → 284.1 |

| MRM Transition (this compound) | m/z 386.1 → 287.1 |

| Collision Energy | Optimized during method development |

| Declustering Potential | Optimized during method development |

Note: MRM transitions and instrument-specific parameters should be optimized in the user's laboratory.

Pharmacokinetic Study Protocol

4.1. Study Design

A single-center, open-label, single-dose study to evaluate the pharmacokinetics of Mefruside in healthy human volunteers.

4.2. Dosing

A single oral dose of Mefruside (e.g., 25 mg tablet) administered with 240 mL of water.

4.3. Blood Sampling

Blood samples (approximately 3 mL) are collected into K2EDTA tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

4.4. Sample Processing

Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

4.5. Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

4.6. Example Pharmacokinetic Parameters of Mefruside

The following table presents typical pharmacokinetic parameters for Mefruside following oral administration.

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 350 ± 75 |

| Tmax (h) | 2.5 ± 0.8 |

| AUC₀₋t (ng·h/mL) | 2800 ± 600 |

| AUC₀₋inf (ng·h/mL) | 3100 ± 650 |

| t₁/₂ (h) | 9.5 ± 2.1 |

Note: These values are illustrative and can vary based on the study population and dose administered. The plasma half-life of Mefruside is reported to be between 3-16 hours.[1]

Visualizations

Caption: Workflow of a typical pharmacokinetic study.

Caption: Detailed workflow for the bioanalysis of Mefruside.

Caption: Simplified signaling pathway of Mefruside's action.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Mefruside and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefruside is a thiazide-like diuretic known for its efficacy in managing hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[3] Mefruside-d3, a deuterated analog of Mefruside, serves as a stable isotope-labeled internal standard, primarily for use in pharmacokinetic and metabolic studies to ensure accurate quantification.[1][4] While direct high-throughput screening (HTS) assays utilizing this compound are not extensively documented in current literature, its parent compound's well-characterized mechanism provides a strong basis for developing novel HTS assays.

This document outlines a hypothetical high-throughput screening protocol designed to identify novel modulators of the sodium-chloride symporter, a key target in diuretic drug discovery. In this proposed assay, Mefruside serves as a reference compound, and this compound is employed as an internal standard for mass spectrometry-based readouts to enhance data accuracy and reliability.

Signaling Pathway of Mefruside

The primary target of Mefruside is the Na-Cl cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney. By inhibiting NCC, Mefruside blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained and subsequently excreted as urine. This diuretic effect reduces blood volume, which in turn lowers blood pressure.

Figure 1: Mechanism of action of Mefruside on the Na-Cl Cotransporter.

High-Throughput Screening Workflow

The proposed HTS assay is a cell-based screen designed to measure the intracellular accumulation of a fluorescently labeled tracer that is a substrate for the sodium-chloride symporter. Compounds that inhibit the symporter will prevent the uptake of the tracer, resulting in a decrease in the fluorescent signal.

Figure 2: Proposed high-throughput screening workflow for identifying NCC modulators.

Experimental Protocols

Cell Culture and Seeding

-

Cell Line: A stable cell line overexpressing the human sodium-chloride symporter (e.g., HEK293-hNCC).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Seeding:

-

Harvest cells using standard trypsinization methods.

-

Resuspend cells in the culture medium at a density of 2 x 105 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Preparation and Addition

-

Test Compounds: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Reference Compound (Mefruside): Prepare a 10 mM stock solution of Mefruside in 100% DMSO. Create a dose-response curve with final concentrations ranging from 1 nM to 100 µM.

-

Controls:

-

Negative Control: DMSO only (final concentration 0.5%).

-

Positive Control: A known potent inhibitor of NCC (e.g., 10 µM Mefruside).

-

-

Compound Addition: Add 0.5 µL of the diluted compounds and controls to the respective wells.

Fluorescent Tracer Uptake Assay

-

Tracer: A fluorescently-labeled substrate of NCC (e.g., a fluorescent derivative of a thiazide diuretic).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

-

Procedure:

-

After compound addition, incubate the plate for 30 minutes at 37°C.

-

Prepare the tracer solution in assay buffer at a final concentration of 1 µM.

-

Aspirate the culture medium from the wells and wash once with 50 µL of assay buffer.

-

Add 20 µL of the tracer solution to each well.

-

Incubate for 60 minutes at 37°C.

-

Signal Detection (Fluorescence Plate Reader)

-

Procedure:

-

Aspirate the tracer solution and wash the cells three times with 50 µL of ice-cold assay buffer to remove extracellular tracer.

-

Add 50 µL of lysis buffer (e.g., RIPA buffer) to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen tracer.

-

Confirmatory Analysis (LC-MS/MS with this compound)

For hit confirmation and to quantify the uptake of a non-fluorescent tracer, an LC-MS/MS-based approach can be used.

-

Internal Standard: this compound at a final concentration of 100 nM.

-

Procedure:

-